molecular formula C11H13BrN2O2 B13727662 1-(5-Bromo-4-methyl-2-nitrophenyl)pyrrolidine

1-(5-Bromo-4-methyl-2-nitrophenyl)pyrrolidine

Cat. No.: B13727662
M. Wt: 285.14 g/mol
InChI Key: MUQFISYMVULLHI-UHFFFAOYSA-N
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Description

1-(5-Bromo-4-methyl-2-nitrophenyl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring attached to a brominated nitrophenyl group

Properties

Molecular Formula

C11H13BrN2O2

Molecular Weight

285.14 g/mol

IUPAC Name

1-(5-bromo-4-methyl-2-nitrophenyl)pyrrolidine

InChI

InChI=1S/C11H13BrN2O2/c1-8-6-11(14(15)16)10(7-9(8)12)13-4-2-3-5-13/h6-7H,2-5H2,1H3

InChI Key

MUQFISYMVULLHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)N2CCCC2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 1-(5-Bromo-4-methyl-2-nitrophenyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-4-methyl-2-nitroaniline and pyrrolidine.

    Reaction Conditions: The reaction is usually carried out under reflux conditions in the presence of a suitable solvent like ethanol or acetonitrile.

    Catalysts and Reagents: Common reagents include base catalysts such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques like recrystallization or column chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

1-(5-Bromo-4-methyl-2-nitrophenyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitro derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can convert the nitro group to an amino group.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as thiols, amines, or alkoxides under appropriate conditions.

Scientific Research Applications

1-(5-Bromo-4-methyl-2-nitrophenyl)pyrrolidine has several applications in scientific research:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Materials Science: It is employed in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-4-methyl-2-nitrophenyl)pyrrolidine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific application, but common pathways include signal transduction and metabolic pathways.

Comparison with Similar Compounds

1-(5-Bromo-4-methyl-2-nitrophenyl)pyrrolidine can be compared with other similar compounds:

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-dione share structural similarities but differ in their biological activities and applications.

    Brominated Aromatics: Compounds such as 1-(5-Bromo-2-nitrophenyl)pyrrolidine have similar brominated aromatic structures but may exhibit different reactivity and properties.

Biological Activity

1-(5-Bromo-4-methyl-2-nitrophenyl)pyrrolidine is a synthetic compound with a unique structure that suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on antimicrobial and anticancer properties, and synthesizes findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

  • Molecular Formula : C11H13BrN4O2
  • Molecular Weight : 303.15 g/mol

The compound features a bromine atom and a nitro group attached to a phenyl ring, which connects to a pyrrolidine ring substituted with a methyl group. This structural configuration is significant for its biological interactions.

Antimicrobial Activity

1-(5-Bromo-4-methyl-2-nitrophenyl)pyrrolidine has been investigated for its antimicrobial properties. Studies indicate that it exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Pseudomonas aeruginosa15 µg/mL

The mechanism of action appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways, leading to growth inhibition .

Anticancer Properties

Research has also highlighted the potential anticancer effects of this compound. Preliminary studies suggest that it may induce apoptosis in various cancer cell lines, particularly those associated with leukemia and solid tumors.

Mechanism of Action :

  • Reactive Intermediate Formation : The nitro group can be reduced to an amino group, creating reactive species that can bind to DNA or proteins, disrupting normal cellular functions.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, contributing to its anticancer effects .

Table 2: Anticancer Activity Data

Cancer Cell LineIC50 (µM)Effect Observed
HL-60 (Leukemia)10Induction of apoptosis
MCF-7 (Breast Cancer)15Cell cycle arrest
A549 (Lung Cancer)12Inhibition of proliferation

Case Studies

Recent studies have provided insights into the biological activities of pyrrolidine derivatives, including 1-(5-Bromo-4-methyl-2-nitrophenyl)pyrrolidine:

  • Sreekanth and Jha (2020) reported the synthesis of pyrrolidine derivatives with notable antibacterial activity against Gram-negative bacteria .
  • A study by Huang et al. (2015) highlighted the antibacterial properties of similar compounds, reinforcing the potential of pyrrolidine frameworks in drug development .

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